5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
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Overview
Description
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a chloroanilino group, a vinyl group, and an isoxazolecarbonitrile moiety.
Preparation Methods
Specific synthetic routes and reaction conditions can vary, but common methods include the use of reagents such as chloroaniline, phenylacetylene, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chloroanilino group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile can be compared with other similar compounds, such as:
5-[2-(4-Chloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile: This compound has a similar structure but includes additional chlorine atoms on the phenyl ring.
5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile: Another related compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile, commonly referred to as its chemical name or by its CAS number (303995-71-3), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15ClN4O
- Molecular Weight : 321.77 g/mol
- CAS Number : 303995-71-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, showcasing its potential as a therapeutic agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to determine the effectiveness of this compound against different cancer cell lines. The following table summarizes some key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical cancer) | <1.0 | Induction of apoptosis via mitochondrial pathways |
A549 (Lung cancer) | 3.14 | Inhibition of cell proliferation |
MCF-7 (Breast cancer) | 0.019 | Activation of caspase pathways |
The compound's anticancer activity is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it triggers mitochondrial pathways leading to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. For instance, in HeLa cells, treatment with the compound resulted in increased levels of cleaved caspase-3, indicating activation of the apoptotic cascade .
Case Studies
-
HeLa Cell Line Study :
- In a study assessing the cytotoxic effects on HeLa cells, it was found that this compound had an IC50 value significantly below 1 µM, demonstrating potent cytotoxicity. The mechanism involved apoptosis mediated through mitochondrial pathways, as evidenced by increased levels of cleaved caspase-3 and alterations in Bcl-2 family protein expressions .
-
A549 Cell Line Study :
- Another investigation focused on A549 lung carcinoma cells showed that the compound exhibited an IC50 value of 3.14 µM. The study highlighted the compound's potential to inhibit cell growth and induce apoptosis through a mechanism involving reactive oxygen species (ROS) generation and subsequent mitochondrial dysfunction .
Properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-14-6-8-15(9-7-14)21-11-10-17-16(12-20)18(22-23-17)13-4-2-1-3-5-13/h1-11,21H/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFESDTRHPLIIEN-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.